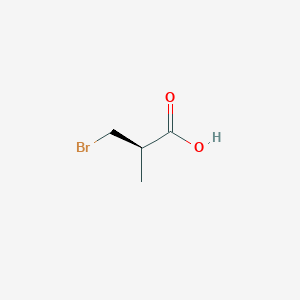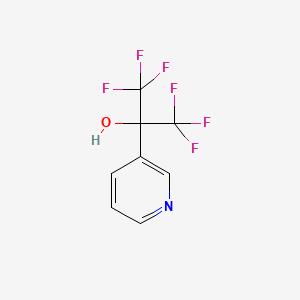![molecular formula C38H47N5O8S2 B15221192 (2R,6S,13AS,14aR,16aS,Z)-N-(cyclopropylsulfonyl)-2-((2-(4-isopropylthiazol-2-yl)-7-methoxy-8-methylquinolin-4-yl)oxy)-6-methyl-5,16-dioxo-1,2,3,5,6,8,9,10,11,13a,14,15,16,16a-tetradecahydro-14aH-cyclopropa[h]pyrrolo[1,2-d][1]oxa[4,7]diazacyclopentadecine-](/img/structure/B15221192.png)
(2R,6S,13AS,14aR,16aS,Z)-N-(cyclopropylsulfonyl)-2-((2-(4-isopropylthiazol-2-yl)-7-methoxy-8-methylquinolin-4-yl)oxy)-6-methyl-5,16-dioxo-1,2,3,5,6,8,9,10,11,13a,14,15,16,16a-tetradecahydro-14aH-cyclopropa[h]pyrrolo[1,2-d][1]oxa[4,7]diazacyclopentadecine-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “(2R,6S,13AS,14aR,16aS,Z)-N-(cyclopropylsulfonyl)-2-((2-(4-isopropylthiazol-2-yl)-7-methoxy-8-methylquinolin-4-yl)oxy)-6-methyl-5,16-dioxo-1,2,3,5,6,8,9,10,11,13a,14,15,16,16a-tetradecahydro-14aH-cyclopropa[h]pyrrolo[1,2-d][1]oxa[4,7]diazacyclopentadecine-” is a complex organic molecule with a unique structure. This compound is characterized by its multiple ring systems, including a cyclopropane ring, a thiazole ring, and a quinoline ring, among others. The presence of various functional groups such as methoxy, methyl, and sulfonyl groups adds to its chemical diversity and potential reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, each designed to construct different parts of the molecule. Common synthetic routes may include:
Formation of the Cyclopropane Ring: This can be achieved through cyclopropanation reactions, often using diazo compounds and transition metal catalysts.
Construction of the Thiazole Ring: This may involve the condensation of appropriate thioamides with α-haloketones.
Assembly of the Quinoline Ring: This can be synthesized via the Skraup synthesis, involving the condensation of aniline derivatives with glycerol and sulfuric acid.
Final Coupling Steps: The various fragments are then coupled together using cross-coupling reactions such as Suzuki or Heck reactions.
Industrial Production Methods
Industrial production of such a compound would require optimization of the synthetic route to ensure high yield and purity. This often involves:
Scaling Up Reactions: Ensuring that reactions can be performed on a large scale without significant loss of yield or purity.
Purification Techniques: Utilizing methods such as crystallization, chromatography, and distillation to purify the final product.
Quality Control: Implementing rigorous quality control measures to ensure the consistency and safety of the compound.
化学反応の分析
Types of Reactions
The compound can undergo various types of chemical reactions, including:
Oxidation: The presence of methoxy and methyl groups makes it susceptible to oxidation reactions, potentially forming aldehydes or carboxylic acids.
Reduction: The quinoline and thiazole rings can undergo reduction reactions, leading to the formation of dihydro or tetrahydro derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the methoxy group could yield a formyl group, while reduction of the quinoline ring could produce a dihydroquinoline derivative.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes, particularly those involving its molecular targets.
Medicine: Potential therapeutic applications, such as in the development of new drugs targeting specific pathways.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism by which the compound exerts its effects would depend on its specific molecular targets and pathways involved. For example:
Molecular Targets: The compound may interact with specific enzymes or receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways, leading to changes in cellular processes such as proliferation, apoptosis, or differentiation.
類似化合物との比較
Similar Compounds
- **(2R,6S,13AS,14aR,16aS,Z)-N-(cyclopropylsulfonyl)-2-((2-(4-isopropylthiazol-2-yl)-7-methoxy-8-methylquinolin-4-yl)oxy)-6-methyl-5,16-dioxo-1,2,3,5,6,8,9,10,11,13a,14,15,16,16a-tetradecahydro-14aH-cyclopropa[h]pyrrolo[1,2-d][1]oxa[4,7]diazacyclopentadecine- analogs with different substituents.
Other Cyclopropane-Containing Compounds: Compounds with similar cyclopropane ring structures but different functional groups.
Thiazole and Quinoline Derivatives: Compounds with similar thiazole and quinoline rings but different substituents.
特性
分子式 |
C38H47N5O8S2 |
|---|---|
分子量 |
765.9 g/mol |
IUPAC名 |
(1S,4R,6S,7Z,14S,18R)-N-cyclopropylsulfonyl-18-[7-methoxy-8-methyl-2-(4-propan-2-yl-1,3-thiazol-2-yl)quinolin-4-yl]oxy-14-methyl-2,15-dioxo-13-oxa-3,16-diazatricyclo[14.3.0.04,6]nonadec-7-ene-4-carboxamide |
InChI |
InChI=1S/C38H47N5O8S2/c1-21(2)29-20-52-35(40-29)28-17-32(27-13-14-31(49-5)22(3)33(27)39-28)51-25-16-30-34(44)41-38(37(46)42-53(47,48)26-11-12-26)18-24(38)10-8-6-7-9-15-50-23(4)36(45)43(30)19-25/h8,10,13-14,17,20-21,23-26,30H,6-7,9,11-12,15-16,18-19H2,1-5H3,(H,41,44)(H,42,46)/b10-8-/t23-,24+,25+,30-,38+/m0/s1 |
InChIキー |
QCDJFXZROWJKLU-CMIZVBFCSA-N |
異性体SMILES |
C[C@H]1C(=O)N2C[C@@H](C[C@H]2C(=O)N[C@@]3(C[C@H]3/C=C\CCCCO1)C(=O)NS(=O)(=O)C4CC4)OC5=CC(=NC6=C5C=CC(=C6C)OC)C7=NC(=CS7)C(C)C |
正規SMILES |
CC1C(=O)N2CC(CC2C(=O)NC3(CC3C=CCCCCO1)C(=O)NS(=O)(=O)C4CC4)OC5=CC(=NC6=C5C=CC(=C6C)OC)C7=NC(=CS7)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2,6-Dibromodibenzo[b,d]thiophene](/img/structure/B15221123.png)

![(E)-3-[2,3-bis(fluoranyl)phenyl]-1-(3-hydroxyphenyl)prop-2-en-1-one](/img/structure/B15221126.png)

![(R)-9-Bromo-10-chloro-7-fluoro-1,2,3,4,12,12a-hexahydro-6H-benzo[f]pyrazino[2,1-c][1,4]oxazepin-6-one](/img/structure/B15221130.png)



![6,7-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-ylmethanamine;hydrochloride](/img/structure/B15221174.png)


![Imidazo[1,5-a]pyrazine-7(1H)-carboxylic acid, 2-(3-bromophenyl)hexahydro-3-oxo-, 1,1-dimethylethyl ester](/img/structure/B15221197.png)

